1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxepin ring and a fluoro-substituted indene moiety, connected through a urea linkage.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-15-4-5-16-14(11-15)3-6-17(16)23-20(24)22-12-13-2-7-18-19(10-13)26-9-1-8-25-18/h2,4-5,7,10-11,17H,1,3,6,8-9,12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIKUIUUPWTCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)NC3CCC4=C3C=CC(=C4)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxepin Intermediate: The benzodioxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.
Synthesis of the Fluoro-Substituted Indene: The indene moiety can be prepared by fluorination of an indene precursor using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: The benzodioxepin intermediate and the fluoro-substituted indene are then coupled using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the urea linkage or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-substituted indene or benzodioxepin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea: Lacks the fluoro substitution, which may affect its reactivity and biological activity.
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-chloro-2,3-dihydro-1H-inden-1-yl)urea: Contains a chloro substitution instead of fluoro, leading to different chemical and biological properties.
Uniqueness
The presence of the fluoro-substituted indene moiety in 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea imparts unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets, making it distinct from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
